Diamminediaqua platinum(II)

Description

Properties

CAS No. |

20115-64-4 |

|---|---|

Molecular Formula |

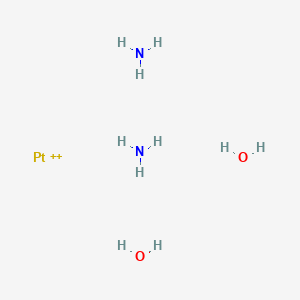

H10N2O2Pt+2 |

Molecular Weight |

265.18 g/mol |

IUPAC Name |

azane;platinum(2+);dihydrate |

InChI |

InChI=1S/2H3N.2H2O.Pt/h2*1H3;2*1H2;/q;;;;+2 |

InChI Key |

XXESGWORFDGSQY-UHFFFAOYSA-N |

SMILES |

N.N.O.O.[Pt+2] |

Canonical SMILES |

N.N.O.O.[Pt+2] |

Other CAS No. |

20115-65-5 |

Synonyms |

cis-(Pt(NH3)2(H2O)2)(II) CIS-AQ cis-diamminediaquoplatinum(II) nitrate cis-diaquadiammineplatinum(II) nitrate diamminediaqua platinum(II) diamminediaqua platinum(II), (SP-4-2)-isomer diamminediaqua platinum(II), 15N-labeled, (SP-4-2)-isomer platinum diamminediaqua dinitrate |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Applications

Mechanism of Action:

Diamminediaqua platinum(II) is structurally related to well-known platinum-based anticancer drugs, such as cisplatin. Its mechanism primarily involves the formation of DNA adducts, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells. This property makes it a candidate for treating various types of tumors, including colorectal, lung, and genitourinary cancers .

Cytotoxicity Studies:

Recent studies have demonstrated that diamminediaqua platinum(II) exhibits promising cytotoxic activity comparable to that of cisplatin. For instance, in vitro tests against human leukemia cells showed significant cytotoxic effects, indicating its potential as an effective anticancer agent . Furthermore, modifications in the ligand environment around the platinum center can enhance its efficacy and reduce side effects associated with traditional platinum drugs .

Antimicrobial Activity

Research Findings:

Diamminediaqua platinum(II) has been investigated for its antimicrobial properties. Studies indicate that this compound possesses notable activity against various bacterial strains. The effectiveness stems from its ability to disrupt microbial cell membranes and interfere with essential cellular processes .

Case Study:

In one study, the synthesis of diamminediaqua platinum(II) complexes was followed by antimicrobial screening against both Gram-positive and Gram-negative bacteria. Results indicated that these complexes displayed varying degrees of antimicrobial activity, suggesting their potential use in developing new antimicrobial agents .

Coordination Chemistry

Synthesis and Characterization:

The synthesis of diamminediaqua platinum(II) involves reactions with suitable ligands under controlled conditions. For example, the preparation often includes adjusting pH levels to facilitate complex formation . Characterization techniques such as NMR and UV-Vis spectroscopy are employed to confirm the structure and purity of the synthesized complexes.

Applications in Material Science:

Beyond biological applications, diamminediaqua platinum(II) is also explored for its role in material science. Its coordination properties allow it to be utilized in creating novel materials with specific electronic and optical properties. Research is ongoing to investigate its potential in catalysis and as a precursor for more complex platinum-based materials .

Summary Table of Applications

Comparison with Similar Compounds

A. Cisplatin ([PtCl₂(NH₃)₂])

- Ligands : Two chloride (Cl⁻) and two ammine (NH₃).

- Reactivity : Chloride ligands are displaced in low-chloride environments (e.g., intracellular fluid), forming reactive aqua species. This activation step delays its cytotoxic effects .

- Applications : Clinically used in chemotherapy for testicular, ovarian, and other cancers.

B. Diaquobisarginatoplatinum(II) ([Pt(Arg)₂(H₂O)₂]²⁺)

- Ligands : Two arginine (Arg) and two aqua ligands.

- Reactivity: The amino acid ligands enhance membrane permeability and stability compared to purely inorganic ligands. However, arginine’s bulkiness may reduce DNA-binding efficiency .

C. trans-Diamminedinitritoplatinum(II) ([Pt(NH₃)₂(NO₂)₂])

- Ligands: Two ammine and two nitrite (NO₂⁻).

- Reactivity : Nitrite ligands are less labile than chloride or aqua, limiting biological activity. Primarily used in electroplating due to its stability and low toxicity .

- Applications : Industrial platinum coating for electronics and corrosion-resistant surfaces .

D. cis-Diammine(pyridine)chloroplatinum(II) ([Pt(NH₃)₂(py)Cl]⁺)

- Ligands : One chloride, one pyridine (py), and two ammine.

- Reactivity: The pyridine ligand stabilizes the complex, reducing off-target interactions. Monofunctional DNA binding (one chloride displacement) alters cytotoxicity profiles compared to bifunctional cisplatin .

Solubility and Stability

A. Membrane Interactions

- Diamminediaqua Pt(II) penetrates lipid membranes more efficiently than cisplatin due to its polar aqua ligands, which interact with membrane phospholipids .

- Dinuclear Pt(II) complexes (e.g., [{Pt(NH₃)Cl}₂(µ-bridging ligand)]²⁺) exhibit deeper membrane penetration and altered cytotoxicity, highlighting the impact of nuclearity .

B. DNA Binding

- Cisplatin : Forms 1,2-intrastrand crosslinks, disrupting DNA replication.

- Diamminediaqua Pt(II): Binds preferentially to guanine residues but lacks crosslinking capability due to monofunctional adducts, reducing potency compared to cisplatin .

- Dinuclear Complexes: Span DNA major grooves, causing conformational distortions distinct from mononuclear agents .

Preparation Methods

Formation of Potassium Tetraiodoplatinum(II) (K₂PtI₄)

The synthesis of diamminediaqua platinum(II) often begins with potassium tetraiodoplatinum(II), a precursor synthesized by reacting potassium tetrachloroplatinum(II) (K₂PtCl₄) with potassium iodide (KI). The reaction, conducted at 40°C, proceeds as follows:

Heating the mixture to 85°C ensures complete conversion, yielding a black precipitate of K₂PtI₄. This step is critical for eliminating chloride impurities, which could interfere with subsequent ammine ligand coordination.

Ammonolysis to cis-Diamminediiodoplatinum(II)

The K₂PtI₄ intermediate is then subjected to controlled ammonolysis. Dilute ammonium hydroxide (NH₄OH) is added dropwise to an aqueous dispersion of K₂PtI₄ at 40°C, maintaining pH ≤ 7 to prevent formation of trans-isomers or Magnus’ green salt ([Pt(NH₃)₄][PtCl₄]). The reaction:

achieves yields of 91–97% when the temperature is gradually increased to 60°C. Vigorous stirring and pH monitoring are essential to avoid local alkalinity spikes that promote side reactions.

Metathesis with Silver Nitrate

The diiodo complex is converted to the diaqua species via metathesis with silver nitrate (AgNO₃):

Adding AgNO₃ slightly below stoichiometric levels minimizes residual silver ions. The reaction is conducted at room temperature with rapid stirring, followed by warming to 50°C to ensure completeness. Filtration removes AgI, and the filtrate is treated with KCl to precipitate residual Ag⁺, yielding cis-[Pt(NH₃)₂(H₂O)₂]²⁺ in quantitative yield.

Alternative Route via Platinum(II) Hydroxide

Preparation of Diammine(diaqua)platinum(II) Hydroxide

In an alternative approach, diammine(diaqua)platinum(II) hydroxide is synthesized by reacting cis-[Pt(NH₃)₂(H₂O)₂]²⁺ with KOH. Adjusting the pH to 10.8–11.0 induces deprotonation:

This intermediate is highly reactive and serves as a precursor for further coordination with ligands such as hematoporphyrin.

Stability and Byproduct Formation

The hydroxide form is unstable under acidic conditions, reverting to the diaqua species. Prolonged exposure to pH < 8 results in re-protonation:

Thermogravimetric analysis reveals mass losses consistent with coordinated water (2.02% at 95–130°C) and ammonia (4.16% at 130–260°C).

Purification and Recrystallization

Recrystallization from Hydrochloric Acid

Crude cis-[Pt(NH₃)₂(H₂O)₂]²⁺ is purified by recrystallization from 0.1 M HCl. Heating the complex in dilute HCl to 100°C followed by hot filtration removes insoluble impurities. Slow cooling to room temperature yields needle-like crystals with >99% purity.

Dimethylformamide (DMF) Recrystallization

An alternative purification involves dissolving the complex in DMF with 0.1 N HCl. The high solubility of platinum species in DMF allows selective crystallization upon solvent evaporation, reducing trans-isomer content to <1%.

Analytical Validation

Spectroscopic Characterization

-

UV-Vis Spectroscopy : The diaqua complex exhibits a ligand-to-metal charge transfer (LMCT) band at 270 nm, shifting to 376 nm upon porphyrin coordination.

-

EPR Spectroscopy : Hyperfine splitting (A∥ ∼ 50 × 10⁻⁴ cm⁻¹) confirms the +2 oxidation state of platinum, with axial symmetry indicating square-planar geometry.

Thermal Analysis

Thermogravimetric data correlate with theoretical mass losses for water (2.02%) and ammonia (4.16%), validating stoichiometry.

Comparative Analysis of Methods

| Method | Starting Material | Key Conditions | Yield | Purity |

|---|---|---|---|---|

| Tetraiodoplatinum Route | K₂PtI₄ | pH ≤ 7, 40–60°C | 91–97% | >99% (post-HCl) |

| Hydroxide Route | Pt(OH)₂ | pH 10.8–11.0 | 19% | 95% |

The tetraiodoplatinum route offers superior yield and scalability, while the hydroxide method is advantageous for synthesizing derivatives with axial ligands.

Challenges and Optimization

Q & A

Q. How can diamminediaqua platinum(II) be synthesized and characterized in aqueous solutions?

Synthesis typically involves ligand substitution reactions starting from platinum(II) precursors like [PtCl₂(NH₃)₂], where chloride ligands are replaced by aqua ligands under controlled pH and temperature. Characterization requires a combination of spectroscopic methods (e.g., UV-Vis, NMR to track ligand exchange kinetics) and X-ray crystallography to confirm geometry . Stability in solution can be assessed via pH-dependent UV-Vis titrations and conductivity measurements .

Q. What are the primary applications of diamminediaqua platinum(II) in coordination chemistry research?

This complex serves as a model for studying ligand substitution kinetics and hydrolysis pathways, critical for understanding reactivity in platinum-based anticancer agents. Methodologically, isotopic labeling (e.g., using ¹⁵N-labeled NH₃) can elucidate associative vs. dissociative substitution mechanisms .

Q. How do relativistic effects influence computational modeling of diamminediaqua platinum(II) complexes?

Density Functional Theory (DFT) with scalar relativistic corrections or pseudopotentials (e.g., LANL2DZ basis sets) is essential to account for platinum’s relativistic effects. Studies show that neglecting these corrections leads to inaccuracies in bond lengths and reaction energetics .

Advanced Research Questions

Q. How can conflicting data between spectroscopic and crystallographic studies of diamminediaqua platinum(II) be resolved?

Contradictions often arise from dynamic solution behavior vs. static solid-state structures. A combined approach using variable-temperature NMR (to probe solution dynamics) and high-resolution X-ray diffraction (to resolve solid-state geometry) is recommended. Cross-validation with EXAFS can bridge gaps between these datasets .

Q. What experimental design strategies are effective for studying ligand substitution kinetics in diamminediaqua platinum(II)?

Stopped-flow techniques coupled with UV-Vis or fluorescence spectroscopy enable real-time monitoring of substitution rates. For slow reactions, isotopic exchange experiments (e.g., replacing H₂O with D₂O) paired with mass spectrometry provide mechanistic insights. Data analysis should employ Eyring or Arrhenius plots to determine activation parameters .

Q. How can computational studies complement experimental research on platinum(II) complex reactivity?

DFT or ab initio calculations can predict transition states and intermediates in ligand substitution pathways. However, validation against experimental kinetics (e.g., rate constants from stopped-flow data) is critical. Synergistic workflows, where computational results guide targeted experiments, are emphasized in recent studies .

Q. What are the challenges in reconciling kinetic data from diamminediaqua platinum(II) studies across different pH conditions?

pH affects hydrolysis rates and ligand protonation states. To address this, buffer systems must be carefully selected to avoid metal-ligand interactions (e.g., phosphate buffers may coordinate platinum). Data normalization using ionic strength corrections and activity coefficients improves comparability .

Methodological Guidance

Q. How to design a robust study on the biological relevance of diamminediaqua platinum(II)?

Focus on comparative assays with established drugs (e.g., cisplatin). Use cell viability assays (MTT), DNA binding studies (gel electrophoresis), and inductively coupled plasma mass spectrometry (ICP-MS) to quantify platinum uptake. Ensure controls account for non-specific metal interactions .

Q. What resources are recommended for accessing reliable platinum complex data?

The Platinum Database (Oxford University) provides crystallographic, spectroscopic, and thermodynamic data for platinum compounds. For experimental protocols, refer to the Cochrane Handbook for systematic review standards and the UC Irvine Chemistry Repository for validated methodologies .

Q. How to address reproducibility issues in platinum complex synthesis?

Document reaction conditions rigorously (e.g., solvent purity, stirring rates, light exposure). Use centralized platforms like Zenodo to share raw data and procedural videos. Cross-validate results with independent techniques (e.g., HPLC for purity, EDX for elemental composition) .

Data Analysis and Interpretation

Q. What statistical tools are suitable for analyzing kinetic data from platinum complex studies?

Non-linear regression (e.g., using MATLAB or Python’s SciPy) fits kinetic models to time-resolved data. For multi-step mechanisms, global analysis software (e.g., KinTek Explorer) can deconvolute overlapping steps .

Q. How to interpret contradictory computational and experimental bond dissociation energies?

Discrepancies may stem from solvent effects or approximations in DFT functionals. Hybrid methods like QM/MM (quantum mechanics/molecular mechanics) improve accuracy by modeling explicit solvent interactions. Always benchmark calculations against high-quality experimental data (e.g., calorimetric ΔH values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.